N-ethyl-N-(phenylsulfonyl)glycine
Description
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-11(8-10(12)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZQEFRBNJEGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(phenylsulfonyl)glycine typically involves the reaction of glycine with ethyl iodide and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(phenylsulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, along with suitable solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted glycine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-N-(phenylsulfonyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-ethyl-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can influence the conformation and stability of peptides, affecting their biological activity. The compound may also participate in electron transfer reactions, contributing to its reactivity in various chemical processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Metabolic Stability and Toxicity
- N-Alkylbenzenesulfonamides, including ethyl derivatives, are metabolized to phenylsulfonyl glycine via β-oxidation. This pathway generates reactive intermediates (e.g., hydroxylated metabolites), which may contribute to hepatotoxicity .
- Glucuronide conjugates of hydroxylated metabolites have been detected in urine, indicating Phase II metabolism .
Therapeutic Limitations
- While this compound shows promise in vitro, its poor bioavailability and rapid metabolism limit in vivo efficacy. Methyl ester prodrugs (e.g., ) are designed to enhance permeability but may introduce off-target effects.
Q & A
Q. What are the typical synthetic routes for N-ethyl-N-(phenylsulfonyl)glycine, and what reagents/conditions are critical for optimizing yield?
The synthesis generally involves a two-step process:
- Step 1 : Reacting aniline derivatives (e.g., phenylsulfonyl chloride) with ethylamine to form the sulfonamide intermediate.
- Step 2 : Coupling the intermediate with glycine derivatives under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key variables affecting yield include reaction temperature (often 0–25°C), solvent polarity, and stoichiometric ratios of reagents .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., ethyl and phenylsulfonyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 286.05).
- Infrared Spectroscopy (IR) : Peaks near 1150 cm (S=O stretching) and 1700 cm (C=O from glycine) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Use ultra-performance liquid chromatography (UPLC) coupled with tandem MS:
- Column : C18 reverse-phase (1.7 µm particle size).
- Mobile Phase : Gradient of acetonitrile/water with 0.1% formic acid.
- Detection : Multiple reaction monitoring (MRM) for sensitivity and specificity .
Advanced Research Questions
Q. How can the synthetic protocol for This compound be optimized to reduce byproduct formation?
- Solvent Selection : Replace dichloromethane with acetonitrile to enhance solubility of intermediates.
- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonamide formation.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
Q. What experimental approaches assess the stability of This compound under physiological conditions?
- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Oxidative Stress Tests : Expose to hydrogen peroxide (1–5 mM) to evaluate sulfonamide bond resilience.
- Mass Spectrometry : Identify degradation products (e.g., glycine or phenylsulfonic acid derivatives) .
Q. How can researchers identify the biological targets of This compound in enzyme inhibition studies?
- Enzyme Assays : Screen against panels like kinases, phosphatases, or proteases using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to candidate proteins.
- Molecular Docking : Compare structural analogs (e.g., N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine) to predict target interactions .
Q. What strategies resolve contradictions in reported bioactivity data for This compound derivatives?
- Comparative SAR Studies : Systematically vary substituents (e.g., halogenation on the phenyl ring) to isolate structure-activity relationships.
- Batch Consistency Checks : Verify compound purity (>98% via HPLC) and stereochemical integrity (chiral chromatography).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate) .
Q. How can environmental persistence of This compound be evaluated to comply with regulatory guidelines?
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial breakdown in aqueous systems.
- LC-MS/MS Quantification : Detect trace residues in environmental samples (detection limit: 0.1 ng/L).
- Toxicity Profiling : Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays .
Q. What methodologies track This compound metabolites in pharmacokinetic studies?
- Radiolabeling : Synthesize C-labeled compound for in vivo metabolite tracing.
- High-Resolution MS/MS : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated forms).
- Deconjugation Protocols : Use β-glucuronidase to hydrolyze conjugated metabolites in urine/serum .
Q. How can green chemistry principles be applied to synthesize This compound sustainably?
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalytic Methods : Use recyclable catalysts (e.g., immobilized lipases) for sulfonylation.
- Waste Minimization : Employ flow chemistry to reduce reagent excess and improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
